molecular formula C17H15FN6OS B2910569 1-ethyl-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide CAS No. 1170445-11-0

1-ethyl-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide

カタログ番号: B2910569
CAS番号: 1170445-11-0
分子量: 370.41
InChIキー: DWZCPCBCNARXRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ethyl-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in cellular signaling networks regulating adhesion, migration, proliferation, and survival. The compound is characterized by its high-affinity binding to the FAK kinase domain, effectively suppressing its catalytic activity and subsequent autophosphorylation at Y397, a critical event for the formation of the FAK-Src complex and downstream signaling. This targeted inhibition makes it a valuable pharmacological tool for dissecting the complex biological functions of FAK in physiological and pathological contexts. Research utilizing this inhibitor has been instrumental in elucidating the role of FAK signaling in cancer cell invasion, metastasis, and resistance to apoptosis, providing critical insights for oncology research. Furthermore, its application extends to the study of other FAK-dependent processes, such as angiogenesis and fibrosis, offering a means to probe the mechanisms underlying cardiovascular and fibrotic diseases. The 4-fluorobenzo[d]thiazole moiety is a key structural feature contributing to its potent biochemical activity and selectivity profile. This compound is intended for use in in vitro biochemical assays and cellular studies to advance the understanding of integrin-mediated signaling and for the validation of FAK as a therapeutic target in various disease models.

特性

IUPAC Name

1-ethyl-N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6OS/c1-3-23-8-7-12(22-23)16(25)19-14-9-10(2)21-24(14)17-20-15-11(18)5-4-6-13(15)26-17/h4-9H,3H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZCPCBCNARXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC(=NN2C3=NC4=C(C=CC=C4S3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.

生物活性

1-ethyl-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide, a compound with the molecular formula C17H15FN6OSC_{17}H_{15}FN_6OS and molecular weight of 370.41 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and related studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocyclic rings, including pyrazole and thiazole moieties. The presence of the fluorobenzo group enhances its biological profile, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including those similar to 1-ethyl-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide. For instance, compounds from the pyrazole-thiazole series have shown promising results against both Gram-positive and Gram-negative bacteria.

A study demonstrated that certain pyrazole derivatives exhibited significant antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at varying concentrations. Specifically, the minimal inhibitory concentration (MIC) values ranged from 15 to 60 µg/mL for these pathogens, indicating moderate to strong activity compared to standard antibiotics like chloramphenicol .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Activity Level
AE. coli30Moderate
BS. aureus25Moderate
CP. aeruginosa40Moderate
DCandida albicans50Weak

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds similar to 1-ethyl-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide have also been investigated for their anti-inflammatory effects. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively. For example, one study reported that a related compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM .

Table 2: Anti-inflammatory Effects of Related Pyrazole Compounds

CompoundCytokine TargetInhibition (%) at 10 µM
ETNF-α85
FIL-676
GIL-1β70

The mechanisms underlying the biological activities of the compound are not fully elucidated but are believed to involve:

  • Inhibition of Enzymatic Pathways : Certain pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Disruption of Bacterial Cell Wall Synthesis : The antimicrobial effects may arise from interference with bacterial cell wall synthesis pathways.
  • Modulation of Cytokine Production : The ability to modulate cytokine production suggests a potential role in regulating immune responses.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings. For instance:

  • A clinical trial involving a pyrazole derivative demonstrated significant reductions in inflammatory markers among patients with rheumatoid arthritis.

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related pyrazole derivatives, emphasizing substituent effects, molecular properties, and biological activities:

Compound Name Key Substituents Molecular Weight Biological Activity/Notes Reference
Target Compound : 1-ethyl-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide - Ethyl group (C2H5)
- 4-fluorobenzo[d]thiazole
- 3-methylpyrazole
~388.4 g/mol* Predicted applications in enzyme inhibition (e.g., Factor Xa) due to fluorinated thiazole .
5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d) - 4-fluorophenyl
- Chlorine at pyrazole 5-position
- Cyano group
421.0 g/mol Antibacterial/antimycobacterial activity; higher yield (71%) and melting point (181–183°C) . [1]
Razaxaban (DPC 906) - Trifluoromethyl
- Aminobenzisoxazole
- Fluoroimidazolylphenyl
531.3 g/mol Potent Factor Xa inhibitor; high selectivity, oral bioavailability, and in vivo efficacy . [4]
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide - Chloropyridylmethyl
- Ethoxyphenyl
- Phenyl
440.9 g/mol Anticoagulant and antitumor activities; intramolecular hydrogen bonds enhance rigidity . [6]
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide - Ethoxyphenylthiazole
- Difluorobenzamide
- 3-methylpyrazole
440.5 g/mol Structural analog with potential kinase inhibition; electronic effects from difluoro group . [8]

*Calculated based on molecular formula (C₁₈H₁₇FN₆OS).

Key Structural and Functional Insights:

Fluorine Substitution : The 4-fluorobenzo[d]thiazole in the target compound mirrors the 4-fluorophenyl group in 3d and the difluorobenzamide in 8 , both associated with enhanced metabolic stability and target binding .

Pyrazole Core Modifications : The ethyl group at the pyrazole 1-position distinguishes the target compound from 3d (chlorine at pyrazole 5-position) and razaxaban (trifluoromethyl group). Ethyl substituents may improve lipophilicity and membrane permeability .

Biological Activity Trends: Razaxaban’s selectivity for Factor Xa highlights the importance of bulky P1 ligands (e.g., aminobenzisoxazole), while the target compound’s benzothiazole moiety may favor interactions with cysteine proteases or kinases .

Synthetic Yields: Compounds with electron-withdrawing groups (e.g., cyano in 3d) exhibit higher yields (71%) compared to non-fluorinated analogs (62–68%), suggesting fluorine’s role in stabilizing intermediates .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Fluorine and chlorine substituents consistently improve bioactivity across pyrazole derivatives, likely due to increased electronegativity and reduced steric hindrance .
  • Thermal Stability : Higher melting points in fluorinated compounds (e.g., 3d at 181–183°C vs. 3a at 133–135°C) correlate with improved crystalline packing and stability .
  • Pharmacokinetic Optimization : Razaxaban’s oral bioavailability underscores the need for balanced lipophilicity and polar surface area, a consideration for the target compound’s ethyl and benzothiazole groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。